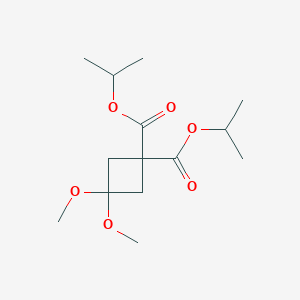
Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate
概要
説明
Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate belongs to carboxylic acid ester derivatives and is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate involves the addition of diisopropyl malonate to the solution of sodium hydride in DMF, followed by the addition of 3-dibromo-2, 2-Dimethoxypropane. The reaction is heated to reflux for 24 hours. After the reaction is complete, it is cooled down, ammonium chloride solution is added, and the mixture is extracted with n-hexane. It is then washed with water and sodium bicarbonate, dried with anhydrous sodium sulfate, and concentrated to obtain the compound .
Molecular Structure Analysis
The molecular formula of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate is C14H24O6 . The InChI code is 1S/C14H24O6/c1-9(2)19-11(15)13(12(16)20-10(3)4)7-14(8-13,17-5)18-6/h9-10H,7-8H2,1-6H3 .
Chemical Reactions Analysis
Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate can undergo carbonylation reactions with metal catalysts to produce carboxylic acids, esters, and amides. These products are useful in the synthesis of polymers, surfactants, and pharmaceuticals .
Physical And Chemical Properties Analysis
Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate is a liquid at room temperature . Its molecular weight is 288.34 g/mol .
科学的研究の応用
Application in Pharmaceuticals
- Summary of the Application : Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate is used as a pharmaceutical intermediate . An intermediate is a substance produced during the synthesis of an end product, which is further reacted to produce that end product. In this case, the end product would be a pharmaceutical drug.
Additionally, it can be used as a starting material in the preparation of cyclobutane-based drugs, such as anti-inflammatory agents, antiviral agents, and anticancer agents .
Safety And Hazards
特性
IUPAC Name |
dipropan-2-yl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O6/c1-9(2)19-11(15)13(12(16)20-10(3)4)7-14(8-13,17-5)18-6/h9-10H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJMXTBKYMLPTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1(CC(C1)(OC)OC)C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406768 | |
| Record name | Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | |
CAS RN |
115118-68-8 | |
| Record name | Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B185789.png)

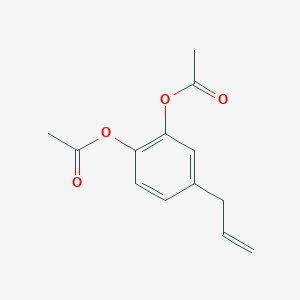
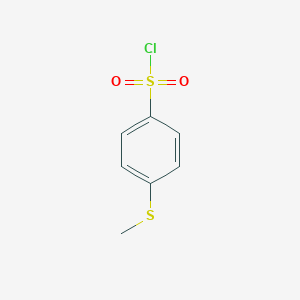
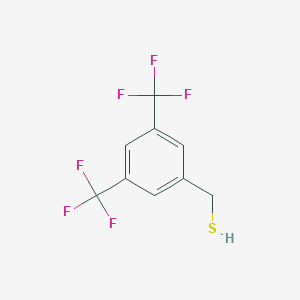
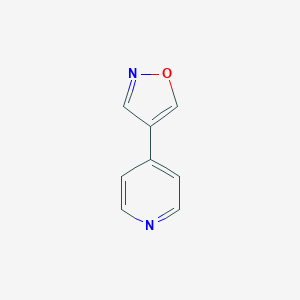
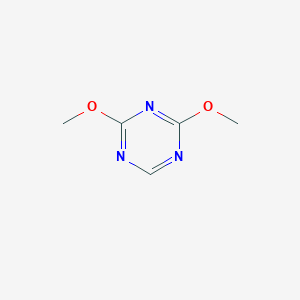
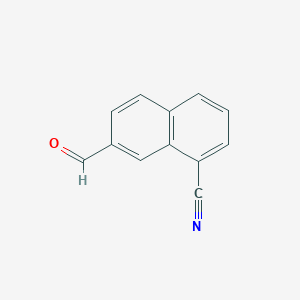
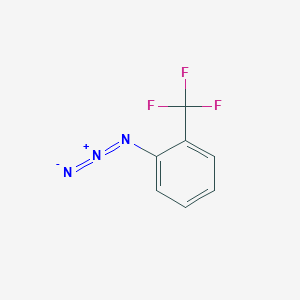
![Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B185813.png)
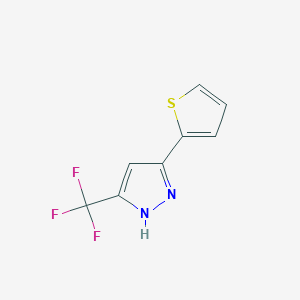
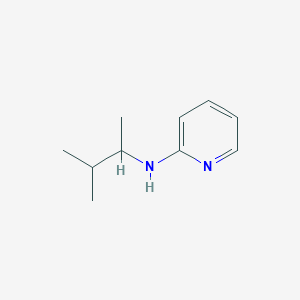
![benzyl (2S)-2-[[(1S)-1-methoxycarbonyl-3-methylsulfanyl-propyl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B185821.png)
![2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one](/img/structure/B185822.png)